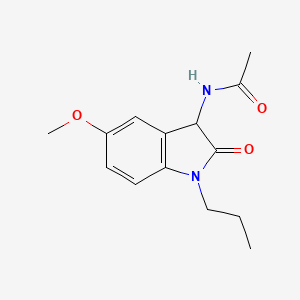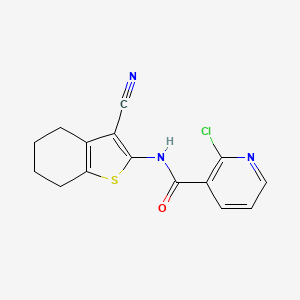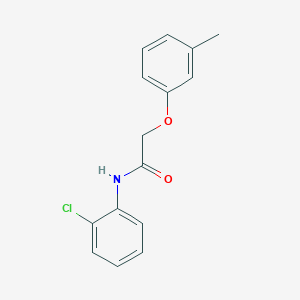![molecular formula C17H23N5O3 B5595053 [(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5595053.png)
[(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “[(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol” belongs to a class of compounds with complex heterocyclic structures. These compounds are often synthesized through multi-step chemical processes and have a range of applications in medicinal chemistry and material science due to their unique structural and functional properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves intramolecular cyclization, Mannich reactions, and the use of specific reagents to facilitate the formation of the desired structures. For instance, compounds with similar complexity are synthesized through reactions such as the photo-oxygenation of pyrroloindoles or the condensation and subsequent reductive cyclization of silyl enol ethers with azido compounds, showcasing the diversity of synthetic approaches available for constructing these molecules (Kametani et al., 1978), (Bellur et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of multiple heteroatoms, which contribute to the complexity and functionality of the molecules. Advanced techniques such as X-ray diffraction, FT-IR spectroscopy, and theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed to determine and analyze the structural parameters, including bond lengths, bond angles, and torsion angles. These analyses reveal the intricate three-dimensional arrangements and the potential for intermolecular interactions within the crystal structure (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their molecular structure, with functionalities such as methoxy groups and tetrazolyl propyl chains playing a critical role in their chemical behavior. Studies on similar molecules have demonstrated a range of reactions, including photo-oxygenation and reductive cyclization, which highlight the compounds' capacity to undergo transformation under specific conditions, leading to the formation of novel structures with potential biological activity (Kametani et al., 1978).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular configuration. Techniques like single-crystal X-ray diffraction provide insights into the compounds' solid-state characteristics, including crystal packing and hydrogen bonding patterns, which are essential for understanding their stability and reactivity (Gumus et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the application and functionalization of these compounds. Studies employing spectroscopic and computational methods offer valuable information on the electronic structure, including the molecular orbital characteristics, which underpin the chemical behavior of these molecules (Gumus et al., 2018).
Eigenschaften
IUPAC Name |
[(3aS,9bS)-7-methoxy-2-[3-(tetrazol-1-yl)propyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-13-3-4-14-15-8-21(5-2-6-22-12-18-19-20-22)9-17(15,10-23)11-25-16(14)7-13/h3-4,7,12,15,23H,2,5-6,8-11H2,1H3/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUJKNPWJKXNR-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CN(CC3(CO2)CO)CCCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)CO)CCCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B5594973.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5594976.png)
![3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5594983.png)
![4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5594985.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5594990.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5595012.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5595016.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5595027.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5595043.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595058.png)
